molecular formula C14H22O2 B14286220 Tetradeca-1,13-diene-7,8-dione CAS No. 141340-68-3

Tetradeca-1,13-diene-7,8-dione

Katalognummer: B14286220
CAS-Nummer: 141340-68-3
Molekulargewicht: 222.32 g/mol
InChI-Schlüssel: RESVCQMGGQQVQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetradeca-1,13-diene-7,8-dione is an organic compound with the molecular formula C14H26 It is a type of α-diolefin, which means it contains two double bonds located at the alpha positions of the carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tetradeca-1,13-diene-7,8-dione typically involves the polymerization of 1,13-tetradecadiene. One common method is the use of aluminum triisobutyl-titanium tetrachloride as a catalyst . The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale polymerization processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced catalysts and optimized reaction conditions are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Tetradeca-1,13-diene-7,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may yield saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Tetradeca-1,13-diene-7,8-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Tetradeca-1,13-diene-7,8-dione involves its interaction with specific molecular targets and pathways. The compound’s double bonds allow it to participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and processes, making it a valuable tool in research and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,13-Tetradecadiene: This compound is structurally similar but lacks the dione functional group.

    1,14-Tetradecanediol: This compound contains hydroxyl groups instead of double bonds.

    1,9-Decadiene: This compound has a shorter carbon chain and different positioning of double bonds.

Uniqueness

Tetradeca-1,13-diene-7,8-dione is unique due to its specific arrangement of double bonds and the presence of the dione functional group. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

141340-68-3

Molekularformel

C14H22O2

Molekulargewicht

222.32 g/mol

IUPAC-Name

tetradeca-1,13-diene-7,8-dione

InChI

InChI=1S/C14H22O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h3-4H,1-2,5-12H2

InChI-Schlüssel

RESVCQMGGQQVQV-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCCC(=O)C(=O)CCCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.